molecular formula C7H7N3 B053560 3-methyl-1H-pyrazolo[4,3-c]pyridine CAS No. 120422-91-5

3-methyl-1H-pyrazolo[4,3-c]pyridine

Cat. No. B053560
CAS RN: 120422-91-5
M. Wt: 133.15 g/mol
InChI Key: KHYQZSZRKAFYEK-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of 3-methyl-1H-pyrazolo[4,3-c]pyridine and its derivatives involves multiple strategies, often starting from simple precursors like pyrazole or pyridine. A notable method includes the three-component regioselective reaction under ultrasound irradiation, offering a rapid synthesis with excellent yields (M. Nikpassand et al., 2010). Another approach utilizes 2-chloronicotinic acid, following steps of reduction, oxidation, oximation, and cyclization, highlighting the method's efficiency and environmental friendliness (Huang Bin & Zha Zhenglin, 2011).

Molecular Structure Analysis

The molecular structure of 3-methyl-1H-pyrazolo[4,3-c]pyridine derivatives has been elucidated using various spectroscopic techniques and quantum chemical calculations. For instance, the novel synthesis of a 3-methyl-1H-pyrazolo[4,3-b]pyridine derivative was confirmed by spectral data and DFT calculations, showcasing the compound's stability and reactivity (S. A. Halim & M. Ibrahim, 2022).

Chemical Reactions and Properties

Chemical reactions involving 3-methyl-1H-pyrazolo[4,3-c]pyridine derivatives are diverse. One study discussed the synthesis and reactivity of 3-amino-1H-pyrazolo[4,3-c]pyridin-4(5H)-ones, highlighting their potential as kinase inhibitors due to the strategic arrangement of hydrogen bond donor and acceptor groups (L. Smyth et al., 2010). Another highlighted the convenient ultrasound-promoted synthesis and excellent yields of fused polycyclic derivatives, underscoring the method's rapidity and efficiency (M. Nikpassand et al., 2010).

Physical Properties Analysis

The physical properties of 3-methyl-1H-pyrazolo[4,3-c]pyridine derivatives, such as solubility, melting point, and stability, are crucial for their application in various domains. These properties often depend on the molecular structure and substitution pattern, as evidenced by the detailed characterization of synthesized compounds.

Chemical Properties Analysis

The chemical properties, including reactivity, electrochemical behavior, and interaction with other molecules, play a significant role in the utility of 3-methyl-1H-pyrazolo[4,3-c]pyridine compounds. For instance, the analysis of their synthesis, crystal structure, and computational study provides insight into their stability and reactivity under different conditions (Li-qun Shen et al., 2012).

Scientific Research Applications

  • Drug Discovery and Kinase Inhibition :

    • 3-Amino-1H-pyrazolo[4,3-c]pyridin-4(5H)-ones, a derivative of 3-methyl-1H-pyrazolo[4,3-c]pyridine, show promise in drug discovery, especially as kinase inhibitors in cancer treatment. Their bicyclic core is suitable for ATP competitive binding to kinase enzymes, making them potential candidates for cancer drug targets (Smyth et al., 2010).
  • Tumor Inhibitors :

    • Certain pyrazolo[4,3-c]pyridines have been synthesized for testing as tumor inhibitors. The lactam-lactim tautomerism in these compounds has been a subject of discussion (Badger & Rao, 1965).
  • Material Science and Electronic Devices :

    • Pyrazolo[4,3-b]pyridine derivatives demonstrate utility in material science. They show stability at high temperatures and have been used to fabricate devices with photovoltaic properties. These derivatives also exhibit polycrystalline structure and have been used in thin films for electronic devices (El-Menyawy et al., 2019).
  • Biomedical Applications :

    • Pyrazolo[3,4-b]pyridines, similar in structure to 3-methyl-1H-pyrazolo[4,3-c]pyridine, are important in biomedical applications. They have over 300,000 described compounds with diverse biomedical uses, including anti-tumor and anti-viral activities (Donaire-Arias et al., 2022).
  • Synthetic Chemistry :

    • The synthesis of 3-methyl-1,4,6-triaryl-1H-pyrazolo[3,4-b]pyridines via ionic liquid demonstrates the compound's relevance in synthetic chemistry. This method offers high yields, mild conditions, and is environmentally friendly (Shi et al., 2010).
  • Cyclin-dependent Kinase Inhibition :

    • 1H-Pyrazolo[3,4-b]pyridine has been identified as a potent inhibitor of cyclin-dependent kinases (CDK1/CDK2), highlighting its potential in cell cycle progression control and apoptosis induction in cancer treatment (Misra et al., 2003).

properties

IUPAC Name

3-methyl-2H-pyrazolo[4,3-c]pyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H7N3/c1-5-6-4-8-3-2-7(6)10-9-5/h2-4H,1H3,(H,9,10)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KHYQZSZRKAFYEK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C2C=NC=CC2=NN1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H7N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

133.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-methyl-1H-pyrazolo[4,3-c]pyridine

CAS RN

120422-91-5
Record name 3-methyl-1H-pyrazolo[4,3-c]pyridine
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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